DTSSP Crosslinker

Description

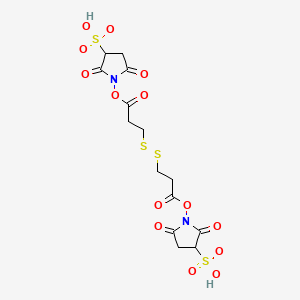

Structure

3D Structure

Properties

IUPAC Name |

1-[3-[[3-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O14S4/c17-9-5-7(33(23,24)25)13(21)15(9)29-11(19)1-3-31-32-4-2-12(20)30-16-10(18)6-8(14(16)22)34(26,27)28/h7-8H,1-6H2,(H,23,24,25)(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTJUWBJENROFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCSSCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O14S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276271, DTXSID701001749 | |

| Record name | 3-pyrrolidinesulfonic acid, 1,1'-[dithiobis[(1-oxo-3,1-propanediyl)oxy]]bis[2,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-{Disulfanediylbis[(1-oxopropane-3,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81069-02-5, 85549-78-6 | |

| Record name | 3,3'-Dithiobis(sulfosuccinimidyl propionate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081069025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-pyrrolidinesulfonic acid, 1,1'-[dithiobis[(1-oxo-3,1-propanediyl)oxy]]bis[2,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-{Disulfanediylbis[(1-oxopropane-3,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Dithiobis(sulphosuccinimidyl propionate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

DTSSP: A Technical Guide to a Cleavable Crosslinking Agent for Probing Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-dithiobis(sulfosuccinimidyl propionate), commonly known as DTSSP, is a versatile and widely utilized chemical crosslinking agent in the fields of biochemistry, molecular biology, and drug development.[1] As a homobifunctional, amine-reactive, and water-soluble crosslinker, DTSSP plays a pivotal role in elucidating protein-protein interactions, characterizing protein complexes, and stabilizing therapeutic biomolecules.[2] Its key feature is a disulfide bond within its spacer arm, which allows for the cleavage of the crosslink under reducing conditions, providing a powerful tool for analyzing crosslinked products.[3] This technical guide provides an in-depth overview of DTSSP, including its chemical properties, mechanism of action, detailed experimental protocols, and applications, presented in a format tailored for the scientific community.

Core Properties and Mechanism of Action

DTSSP is a homobifunctional crosslinker, meaning it possesses two identical reactive groups at either end of a spacer molecule.[1][2] These reactive groups are N-hydroxysulfosuccinimide (sulfo-NHS) esters, which specifically and efficiently react with primary amines (-NH2) found on the side chains of lysine (B10760008) residues and the N-termini of proteins.[2] This reaction forms a stable amide bond, covalently linking the target proteins.[2]

A defining characteristic of DTSSP is its water solubility, conferred by the presence of sulfonate groups.[2] This property allows for crosslinking reactions to be performed in aqueous buffers without the need for organic solvents, which can be detrimental to protein structure and function.[2][4] Furthermore, its charged nature renders it membrane-impermeable, making it an ideal reagent for selectively crosslinking proteins on the cell surface.[3]

The central feature of DTSSP is its disulfide bond within the spacer arm.[3][5] This bond can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), reversing the crosslinking reaction.[6] This cleavability is instrumental for downstream analysis, such as identifying interacting partners by mass spectrometry, as it allows for the separation of the crosslinked proteins.[7]

Quantitative Data Summary

| Property | Value | References |

| Chemical Name | 3,3'-dithiobis(sulfosuccinimidyl propionate), disodium (B8443419) salt | [4] |

| Molecular Weight | 608.51 g/mol | [4][8] |

| CAS Number | 81069-02-5 | [4][5] |

| Chemical Formula | C₁₄H₁₄N₂Na₂O₁₄S₄ | [4] |

| Spacer Arm Length | 12.0 Å (8 atoms) | [5] |

| Reactive Groups | Sulfo-N-hydroxysuccinimide (sulfo-NHS) ester | |

| Reactive Towards | Primary amines (-NH₂) | [1] |

| Solubility | Water-soluble (>6 mg/mL) | [2] |

| Membrane Permeability | Impermeable | [3] |

| Cleavability | Cleavable by reducing agents (e.g., DTT, TCEP) | [6] |

Experimental Protocols

General Protein Crosslinking in Solution

This protocol outlines a general procedure for crosslinking proteins in a purified or semi-purified solution.

Materials:

-

DTSSP crosslinker

-

Protein sample in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), HEPES, Borate buffer) at pH 7-9.[9][10] Avoid buffers containing primary amines like Tris or glycine.[9]

-

Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)[9]

-

Reducing agent (e.g., 50 mM DTT or TCEP) for cleavage (optional)

Procedure:

-

Sample Preparation: Ensure the protein sample is in a suitable amine-free buffer. If the sample contains primary amines, it should be dialyzed against the reaction buffer.[9]

-

Crosslinker Preparation: Immediately before use, prepare a stock solution of DTSSP in water or the reaction buffer.[9][10] Do not store DTSSP in solution as the sulfo-NHS esters are susceptible to hydrolysis.[10]

-

Crosslinking Reaction: Add the DTSSP solution to the protein sample. The final concentration of DTSSP typically ranges from 0.25 to 5 mM.[10] A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.[9][10]

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[9][10]

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM.[9] Incubate for 15 minutes at room temperature.[9]

-

Downstream Analysis: The crosslinked sample is now ready for analysis (e.g., SDS-PAGE, size-exclusion chromatography, mass spectrometry).

-

(Optional) Cleavage of Crosslinks: To cleave the disulfide bond, incubate the crosslinked sample with 10-50 mM DTT or TCEP for 30 minutes at 37°C.[7][10]

Cell Surface Protein Crosslinking

This protocol is designed for crosslinking proteins on the surface of living cells.

Materials:

-

Adherent or suspension cells

-

Amine-free buffer (e.g., PBS, pH 7.2-8.0)[9]

-

This compound

-

Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)[9]

Procedure:

-

Cell Preparation: Wash the cells twice with ice-cold PBS to remove any amine-containing media.[9]

-

Crosslinking Reaction: Resuspend or cover the cells with ice-cold PBS containing 1-2 mM DTSSP.[9]

-

Incubation: Incubate the cells for 30 minutes at room temperature or for 2 hours on ice.[9] Gentle agitation may be required for suspension cells.

-

Quenching: Add the quenching buffer to a final concentration of 10-20 mM and incubate for 15 minutes.[9]

-

Cell Lysis and Analysis: Wash the cells with PBS to remove excess reagent and quenching buffer. The cells can then be lysed, and the crosslinked proteins can be analyzed by methods such as immunoprecipitation followed by western blotting or mass spectrometry.

Visualizing Workflows and Pathways

DTSSP Crosslinking and Analysis Workflow

Caption: Workflow for DTSSP crosslinking of proteins followed by analysis.

Mechanism of DTSSP Crosslinking and Cleavage

Caption: Reaction schematic of DTSSP crosslinking and subsequent cleavage.

Applications in Research and Development

DTSSP is a valuable tool with a broad range of applications:

-

Protein-Protein Interaction Studies: DTSSP is extensively used to identify and characterize transient or weak protein-protein interactions by covalently trapping them.[1][7] The ability to cleave the crosslinker simplifies the identification of interacting partners by mass spectrometry.[7]

-

Analysis of Protein Complexes: It aids in determining the stoichiometry and spatial arrangement of subunits within a protein complex.

-

Cell Surface Receptor Analysis: Due to its membrane impermeability, DTSSP is ideal for studying the interactions of cell surface receptors with their ligands or other membrane proteins.[3]

-

Antibody-Drug Conjugate (ADC) Development: DTSSP can be used as a cleavable linker in the synthesis of ADCs, allowing for the release of the cytotoxic drug from the antibody under reducing conditions within the target cell.[5]

-

Biomaterial and Nanoparticle Functionalization: DTSSP is employed to crosslink proteins to surfaces or within nanoparticles for applications in drug delivery and diagnostics. For instance, it has been used in the development of redox-responsive nanoparticles for improved therapeutic protein delivery.

Conclusion

DTSSP is a powerful and versatile chemical crosslinker that offers several advantages for researchers in both academic and industrial settings. Its water solubility, amine reactivity, and, most importantly, its cleavable disulfide bond make it an indispensable tool for investigating protein interactions and for the development of novel bioconjugates and therapeutic agents. A thorough understanding of its properties and adherence to optimized protocols are crucial for obtaining reliable and reproducible results.

References

- 1. This compound, (3,3'-dithiobis(sulfosuccinimidyl propionate)) | AxisPharm [axispharm.com]

- 2. Buy DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)) | 142702-31-6 [smolecule.com]

- 3. covachem.com [covachem.com]

- 4. Cross-Linker DTSSP | CAS 81069-02-5(free acid) Dojindo [dojindo.com]

- 5. medkoo.com [medkoo.com]

- 6. CAS 81069-02-5 | this compound by ProChem Inc. [prochemonline.com]

- 7. covachem.com [covachem.com]

- 8. DTSSP(3,3′-ジチオビス(スルホスクシンイミジルプロピオン酸)) | Sigma-Aldrich [sigmaaldrich.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. store.sangon.com [store.sangon.com]

3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dithiobis(sulfosuccinimidyl propionate), commonly known as DTSSP, is a water-soluble, homobifunctional, and thiol-cleavable crosslinking agent. Its unique properties make it an invaluable tool for researchers studying protein-protein interactions, particularly for identifying and characterizing interaction partners on the cell surface. This guide provides an in-depth overview of the core properties, experimental protocols, and applications of DTSSP.

Core Properties of DTSSP

DTSSP is a versatile reagent with several key chemical and physical features that are critical to its function in crosslinking studies. These properties are summarized in the tables below.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Synonyms | DTSSP, Dithiobis(sulfosuccinimidyl propionate) | [1] |

| Molecular Formula | C₁₄H₁₄N₂Na₂O₁₄S₄ | [2] |

| Molecular Weight | 608.51 g/mol | [2] |

| CAS Number | 81069-02-5 | [2] |

| Spacer Arm Length | 12.0 Å | [3] |

| Physical State | White to off-white solid | [1] |

| Reactive Groups | Sulfo-N-hydroxysuccinimide (sulfo-NHS) esters | [4] |

| Reactivity | Primary amines (-NH₂) | [4] |

| Cleavability | Thiol-cleavable disulfide bond | [5] |

Solubility and Stability

| Property | Details | Reference(s) |

| Solubility | Water-soluble (>6 mg/mL) | [2][4] |

| pH of Reaction | Optimal reactivity at pH 7.0-9.0 | [5] |

| Storage | Store desiccated at 4-8°C. Equilibrate to room temperature before opening to prevent moisture condensation. | [6] |

| Reconstitution | Reconstitute immediately before use. Do not prepare stock solutions for storage as the sulfo-NHS ester moiety readily hydrolyzes. | [6] |

Mechanism of Action

DTSSP is a homobifunctional crosslinker, meaning it has two identical reactive groups located at either end of a spacer arm.[7] The reactive groups are water-soluble sulfo-N-hydroxysuccinimide (sulfo-NHS) esters that specifically target primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides.[4] The reaction between the sulfo-NHS ester and a primary amine forms a stable amide bond, releasing the N-hydroxysulfosuccinimide leaving group.

A key feature of DTSSP is the disulfide bond within its spacer arm. This bond can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355), allowing for the reversal of the crosslink.[5] This cleavability is crucial for experimental workflows that involve the separation and identification of crosslinked proteins. Due to its sulfonate groups, DTSSP is highly water-soluble and membrane-impermeable, making it ideal for crosslinking proteins on the cell surface without permeating the cell membrane.[5]

Experimental Protocols

General Considerations

-

Buffer Selection: Use amine-free buffers such as phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0 for the crosslinking reaction. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecules for reaction with the DTSSP.[6]

-

DTSSP Preparation: Prepare DTSSP solution immediately before use. It can be dissolved in water or the reaction buffer.[6]

-

Quenching: After the desired incubation time, quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM. This will react with any excess DTSSP and stop the crosslinking reaction.[6]

Protocol 1: In-Solution Protein Crosslinking

This protocol is suitable for crosslinking purified proteins in a solution.

Materials:

-

Purified protein sample

-

DTSSP

-

Reaction Buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

-

Prepare the protein sample in the Reaction Buffer.

-

Add the freshly prepared DTSSP solution to the protein sample. The optimal molar excess of DTSSP to protein will need to be determined empirically, but a 20- to 50-fold molar excess is a common starting point.[6]

-

Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[6]

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[6]

-

Incubate for 15 minutes at room temperature to ensure all unreacted DTSSP is quenched.[6]

-

The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, size exclusion chromatography, or mass spectrometry.

Protocol 2: Cell Surface Protein Crosslinking

This protocol is designed for crosslinking proteins on the surface of living cells.

Materials:

-

Adherent or suspension cells

-

DTSSP

-

Reaction Buffer (e.g., ice-cold PBS, pH 7.2-8.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

-

Wash the cells twice with ice-cold Reaction Buffer to remove any amine-containing media.

-

Resuspend or cover the cells with ice-cold Reaction Buffer.

-

Add freshly prepared DTSSP to the cells at a final concentration of 1-2 mM.[8]

-

Incubate the cells on ice for 30 minutes to 2 hours.[8]

-

Quench the reaction by adding Quenching Buffer to a final concentration of 10-20 mM.[8]

-

Incubate for 15 minutes on ice.[8]

-

Wash the cells with PBS to remove excess quenching buffer and unreacted DTSSP.

-

The cells can now be lysed for subsequent analysis of crosslinked protein complexes.

Protocol 3: Cleavage of DTSSP Crosslinks

This protocol describes how to cleave the disulfide bond in DTSSP-crosslinked samples.

Materials:

-

DTSSP-crosslinked sample

-

Reducing agent (e.g., Dithiothreitol (DTT) or 2-mercaptoethanol)

-

Sample buffer for downstream analysis (e.g., SDS-PAGE loading buffer)

Procedure:

-

To the crosslinked sample, add a reducing agent.

-

For DTT, use a final concentration of 20-50 mM.[6]

-

For 2-mercaptoethanol, it is typically included in SDS-PAGE loading buffer at a concentration of 2-5%.

-

-

Incubate the sample.

-

With DTT, incubate at 37°C for 30 minutes.[6]

-

With 2-mercaptoethanol in SDS-PAGE buffer, heat at 95-100°C for 5-10 minutes.

-

-

The crosslinks are now cleaved, and the individual protein components can be resolved by techniques like SDS-PAGE.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for identifying protein-protein interactions using DTSSP crosslinking followed by mass spectrometry.

Caption: Workflow for protein interaction analysis using DTSSP.

Logical Relationship of DTSSP Properties

The interplay between the key features of DTSSP dictates its utility in protein crosslinking experiments.

Caption: Key properties of DTSSP and their functional implications.

References

- 1. researchgate.net [researchgate.net]

- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the EGFR interactome reveals associated protein complex networks and intracellular receptor dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. covachem.com [covachem.com]

The Core Mechanism of DTSSP: A Technical Guide for Researchers

An In-depth Examination of 3,3'-Dithiobis(sulfosuccinimidyl propionate) for Protein Crosslinking

For researchers, scientists, and drug development professionals navigating the complexities of protein interactions, chemical crosslinking serves as a powerful tool to elucidate protein structure and function. Among the arsenal (B13267) of crosslinking reagents, 3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP) stands out as a versatile, water-soluble, and cleavable crosslinker. This technical guide provides a comprehensive overview of the core mechanism of action of DTSSP, detailed experimental protocols, and visual representations of its chemical and procedural pathways.

Unveiling the Chemistry of DTSSP: A Two-Act Process

DTSSP is a homobifunctional crosslinker, meaning it possesses two identical reactive groups at either end of a spacer arm.[1] The functionality of DTSSP is centered around two key chemical features: the N-hydroxysulfosuccinimide (sulfo-NHS) esters and a central disulfide bond within its spacer arm.

The crosslinking process unfolds in two primary stages:

-

Amine-Reactive Crosslinking: The sulfo-NHS esters are highly reactive towards primary amines (-NH2), which are readily available on the side chains of lysine (B10760008) residues and the N-terminus of proteins.[2] This reaction, which optimally occurs at a pH range of 7-9, results in the formation of stable amide bonds, covalently linking the DTSSP molecule to the protein.[3][4] The water-solubility of DTSSP, conferred by the sulfonate groups, makes it particularly suitable for reactions in aqueous buffers and for crosslinking proteins on the cell surface, as it is impermeable to the cell membrane.[3][5]

-

Cleavable Disulfide Bridge: The defining feature of DTSSP is the disulfide bond (-S-S-) located within its 8-atom spacer arm.[5] This bond can be readily cleaved by the addition of reducing agents such as dithiothreitol (B142953) (DTT), 2-mercaptoethanol (B42355) (BME), or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[3][4] This reversibility is a significant advantage, allowing for the separation of crosslinked proteins for subsequent analysis, such as by mass spectrometry or gel electrophoresis.

Quantitative Data Summary

For ease of comparison and experimental design, the key quantitative properties of DTSSP are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 608.51 g/mol (disodium salt) | [3] |

| Chemical Formula | C14H14N2Na2O14S4 | [3] |

| Spacer Arm Length | 12.0 Å | [3][5] |

| Reactive Groups | Sulfo-N-hydroxysuccinimide (Sulfo-NHS) esters | [1] |

| Target Moiety | Primary amines (-NH2) | [2][6] |

| Optimal Reaction pH | 7.0 - 9.0 | [3][4] |

| Solubility | Water-soluble | [1][3] |

| Cell Membrane Permeability | Impermeable | [3][5] |

Visualizing the Mechanism and Workflow

To further clarify the processes involved, the following diagrams illustrate the chemical reaction of DTSSP and a typical experimental workflow.

References

- 1. Buy DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)) | 142702-31-6 [smolecule.com]

- 2. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. covachem.com [covachem.com]

- 4. CAS 81069-02-5 | DTSSP Crosslinker by ProChem Inc. [prochemonline.com]

- 5. medkoo.com [medkoo.com]

- 6. This compound, (3,3'-dithiobis(sulfosuccinimidyl propionate)) | AxisPharm [axispharm.com]

An In-Depth Technical Guide to the Water Solubility and Membrane Permeability of DTSSP

For Researchers, Scientists, and Drug Development Professionals

Introduction

DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)) is a homobifunctional, thiol-cleavable crosslinking agent widely utilized in molecular biology and proteomics research. Its utility is largely defined by two key physicochemical properties: high water solubility and impermeability to cell membranes. These characteristics make DTSSP an ideal reagent for crosslinking proteins on the cell surface and studying extracellular protein-protein interactions without disrupting the intracellular environment.[1] This technical guide provides a comprehensive overview of the water solubility and membrane permeability of DTSSP, including quantitative data, detailed experimental protocols, and visualizations to aid in experimental design and interpretation.

Core Properties of DTSSP

DTSSP's chemical structure, featuring two sulfonate groups, is central to its high aqueous solubility and its inability to passively diffuse across the lipid bilayers of cell membranes.[2]

Water Solubility

DTSSP is known to be highly soluble in water and aqueous buffers, a property conferred by the sulfonate (SO₃⁻) groups on the N-hydroxysuccinimide (NHS) rings.[2] This high solubility obviates the need for organic solvents like DMSO, which can be detrimental to protein structure and cellular integrity.[2]

Quantitative Solubility Data

While extensively described as highly water-soluble, precise quantitative solubility values for DTSSP in various buffers are not extensively documented in publicly available literature. However, multiple sources indicate a solubility of greater than 6 mg/mL in water.[3]

| Solvent | Reported Solubility | Reference |

| Water | > 6 mg/mL | [3] |

Factors Influencing DTSSP Solubility and Stability:

-

pH: DTSSP is most reactive and stable in buffers with a pH range of 7-9.[1] Hydrolysis of the NHS ester is a competing reaction that increases with higher pH.[4]

-

Buffer Composition: Amine-containing buffers such as Tris and glycine (B1666218) are incompatible with DTSSP as they contain primary amines that will compete with the target molecules for reaction with the NHS esters.[2][5] Recommended buffers include Phosphate Buffered Saline (PBS), HEPES, bicarbonate, and borate (B1201080) buffers.[2][5]

-

Moisture: DTSSP is moisture-sensitive and should be stored in a desiccated environment to prevent hydrolysis of the NHS esters.[4] It is recommended to equilibrate the reagent to room temperature before opening to avoid condensation.[4] Reconstituted DTSSP solutions should be used immediately and not stored.[4]

Membrane Permeability

DTSSP is widely characterized as a membrane-impermeable crosslinker. This impermeability is attributed to the negatively charged sulfonate groups, which render the molecule hydrophilic and prevent its passive diffusion across the hydrophobic lipid bilayer of the cell membrane.[1] This property is crucial for its application in selectively crosslinking cell surface proteins without affecting intracellular components.[1]

Experimental Protocols

This section provides detailed methodologies for determining the water solubility and membrane permeability of chemical compounds, which can be adapted for the specific analysis of DTSSP.

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

The shake-flask method is a classic and reliable technique for determining the thermodynamic solubility of a compound.[6]

Materials:

-

DTSSP powder

-

Aqueous buffer of choice (e.g., 0.1 M Phosphate Buffer, pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of DTSSP powder to a glass vial. The excess solid should be visually apparent.

-

Solvent Addition: Add a known volume of the desired aqueous buffer to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Separation of Undissolved Solid:

-

Centrifugation: Centrifuge the suspension at a high speed to pellet the undissolved solid.

-

Filtration: Alternatively, filter the suspension through a 0.22 µm syringe filter to remove any undissolved particles. Ensure the filter material is compatible with the compound and does not cause significant binding.

-

-

Quantification: Carefully take an aliquot of the clear supernatant and determine the concentration of dissolved DTSSP using a validated analytical method. A standard curve of DTSSP in the same buffer should be prepared for accurate quantification.

-

Calculation: The determined concentration represents the thermodynamic solubility of DTSSP in the tested buffer at the specified temperature.

Workflow for Shake-Flask Solubility Assay

References

The Reversible Revolution: A Technical Guide to Thiol-Cleavable Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug development, the ability to selectively and reversibly link molecules is paramount. Thiol-cleavable crosslinkers, a class of reagents featuring disulfide bonds, have emerged as indispensable tools, offering a level of control and precision previously unattainable. Their defining characteristic—the ability to be cleaved by reducing agents that are abundant in the intracellular environment—unlocks a myriad of applications, from elucidating protein-protein interactions to pioneering targeted cancer therapies. This in-depth guide explores the core advantages of thiol-cleavable crosslinkers, provides quantitative data for experimental design, details key experimental protocols, and visualizes the underlying principles and workflows.

Core Advantages: Precision, Control, and Reversibility

The primary advantage of thiol-cleavable crosslinkers lies in their reversibility. The disulfide bond within the crosslinker's spacer arm is stable under many physiological conditions but can be readily cleaved by thiols such as dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or the biologically ubiquitous glutathione (B108866) (GSH).[1][2] This targeted cleavage offers several key benefits:

-

Controlled Release in Drug Delivery: In the context of Antibody-Drug Conjugates (ADCs), thiol-cleavable linkers ensure that the potent cytotoxic payload remains attached to the antibody in the systemic circulation, minimizing off-target toxicity.[3] Upon internalization into a cancer cell, the higher intracellular concentration of glutathione triggers the cleavage of the disulfide bond, releasing the drug precisely where it is needed.[4]

-

Facilitated Analysis of Crosslinked Complexes: In proteomics and structural biology, the ability to cleave the crosslink simplifies the identification of interacting proteins and their binding sites.[5] After crosslinking, the complex can be isolated, and the crosslinker cleaved to release the individual protein components, which can then be identified by techniques like mass spectrometry.[6][7] This is particularly advantageous in complex samples, as it reduces the complexity of the mass spectrometry data.[5]

-

Studying Dynamic Interactions: The reversible nature of these crosslinkers allows for the "freezing" of transient or weak protein-protein interactions for capture and analysis.[8] Subsequent cleavage allows for the recovery and identification of the interacting partners.

-

Versatility in Research Applications: Thiol-cleavable crosslinkers are employed in a wide array of applications, including protein-protein interaction studies, protein structure analysis, immunodetection, and the development of hydrogels with tunable properties.[9][10][11]

Quantitative Data for Experimental Design

The selection of a thiol-cleavable crosslinker depends on factors such as the desired spacer arm length, the reactivity of its end groups, and its solubility. The efficiency and kinetics of cleavage are also critical considerations.

| Crosslinker | Reactive Groups | Spacer Arm (Å) | Solubility | Key Characteristics |

| DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)) | Sulfo-NHS esters | 12.0 | Water-soluble | Amine-reactive; ideal for cell surface crosslinking as it is membrane-insoluble.[12][13] |

| DSP (Dithiobis(succinimidyl propionate)) | NHS esters | 12.0 | Water-insoluble (soluble in DMSO) | Amine-reactive; membrane-permeable, making it suitable for intracellular crosslinking.[8][14] |

| SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) | NHS ester & Pyridyldisulfide | 6.8 | Water-insoluble (soluble in DMSO) | Heterobifunctional; amine- and sulfhydryl-reactive. Cleavage releases pyridine-2-thione, which can be monitored spectrophotometrically. |

| Sulfo-LC-SPDP | Sulfo-NHS ester & Pyridyldisulfide | 9.6 | Water-soluble | Heterobifunctional; amine- and sulfhydryl-reactive. Water-soluble version of SPDP. |

| Reducing Agent | Typical Concentration | Incubation Time | Incubation Temperature | Notes |

| Dithiothreitol (DTT) | 1-100 mM | 10-30 minutes | Room Temperature to 56°C | A strong reducing agent. Higher concentrations (50-100 mM) are used for complete reduction for electrophoresis.[1][2] |

| TCEP (Tris(2-carboxyethyl)phosphine) | 1-10 mM | 5-60 minutes | Room Temperature to 37°C | A potent, odorless, and more stable reducing agent than DTT, effective over a broad pH range.[15] |

| Glutathione (GSH) | 0.5-10 mM | Varies (minutes to hours) | 37°C | The primary intracellular thiol responsible for disulfide bond cleavage in vivo. The reaction is a thiol-disulfide exchange.[16][17] |

Note: The optimal conditions for crosslinking and cleavage should be empirically determined for each specific application.

Key Experimental Protocols

Protocol 1: Protein Crosslinking in Solution with DTSSP

This protocol describes a general procedure for crosslinking proteins in a solution using the water-soluble, amine-reactive, and thiol-cleavable crosslinker DTSSP.[12][13]

Materials:

-

Protein sample in a suitable buffer (e.g., PBS, pH 7.2-8.0). Avoid buffers containing primary amines like Tris or glycine.

-

DTSSP (freshly prepared solution in water or buffer).

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).

Procedure:

-

Sample Preparation: Prepare the protein sample in an amine-free buffer at a suitable concentration.

-

Crosslinker Addition: Add the freshly prepared DTSSP solution to the protein sample. A 10- to 50-fold molar excess of the crosslinker to the protein is a common starting point, but the optimal ratio should be determined experimentally.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or on ice. Longer incubation times on ice can help to minimize protein degradation.

-

Quenching: Stop the crosslinking reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature. The primary amines in the quenching solution will react with any excess DTSSP, preventing further crosslinking.

-

Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.

Protocol 2: Cleavage of Disulfide Bonds with DTT

This protocol outlines the steps for cleaving the disulfide bonds within thiol-cleavable crosslinkers using DTT.[1][2]

Materials:

-

Crosslinked protein sample.

-

DTT (freshly prepared stock solution, e.g., 1 M in water).

-

Alkylation agent (optional, e.g., iodoacetamide) to prevent re-formation of disulfide bonds.

Procedure:

-

Addition of Reducing Agent: Add DTT to the crosslinked protein sample to a final concentration of 10-50 mM. For complete reduction prior to SDS-PAGE, a higher concentration (e.g., 50-100 mM) is often used.

-

Incubation: Incubate the sample at 37°C or 56°C for 15-30 minutes. Incubation at room temperature is also possible but may require a longer time.

-

Alkylation (Optional): To permanently block the free thiols and prevent re-oxidation, an alkylating agent such as iodoacetamide (B48618) can be added.

-

Analysis: The sample with the cleaved crosslinks can now be analyzed, for example, by running it on a second-dimension SDS-PAGE gel to separate the previously crosslinked proteins.

Protocol 3: Analysis of Crosslinked Proteins by Mass Spectrometry

This is a generalized workflow for the analysis of proteins crosslinked with a thiol-cleavable reagent.[6][18][19]

Materials:

-

Crosslinked and quenched protein sample.

-

Protease (e.g., trypsin).

-

Reducing agent (e.g., DTT).

-

Alkylation agent (e.g., iodoacetamide).

-

LC-MS/MS system.

-

Specialized software for crosslink identification.

Procedure:

-

Proteolytic Digestion: The crosslinked protein complex is digested with a protease, such as trypsin, to generate a mixture of peptides.

-

Reduction and Alkylation: The disulfide bonds in the crosslinked peptides are reduced with DTT and then alkylated with iodoacetamide to prevent their re-formation.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

Data Analysis: The MS/MS spectra are analyzed using specialized software that can identify the crosslinked peptide pairs. This information reveals which amino acid residues were in close proximity in the original protein complex, providing valuable structural insights.

Visualizing the Molecular Logic

The following diagrams, generated using the DOT language, illustrate key processes involving thiol-cleavable crosslinkers.

Caption: Workflow of an Antibody-Drug Conjugate with a thiol-cleavable linker.

Caption: A typical workflow for chemical crosslinking mass spectrometry (XL-MS).

Caption: The reductive cleavage of a disulfide bond in a thiol-cleavable crosslinker.

References

- 1. benchchem.com [benchchem.com]

- 2. broadpharm.com [broadpharm.com]

- 3. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. covachem.com [covachem.com]

- 6. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fgsc.net [fgsc.net]

- 9. A class of cleavable heterobifunctional reagents for thiol-directed high-efficiency protein crosslinking: synthesis and application to the analysis of protein contact sites in mammalian ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fast photocurable thiol-ene elastomers with tunable biodegradability, mechanical and surface properties enhance myoblast differentiation and contractile function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. store.sangon.com [store.sangon.com]

- 14. Crosslinking of Proteins - Hancock Lab [cmdr.ubc.ca]

- 15. benchchem.com [benchchem.com]

- 16. Formation of the Thiol Conjugates and Active Metabolite of Clopidogrel by Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Equilibrium and kinetic constants for the thiol-disulfide interchange reaction between glutathione and dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Architecture of Proximity: A Technical Guide to the DTSSP Crosslinker

For Immediate Release

A deep dive into the 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP) crosslinker, this technical guide serves as an essential resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the spacer arm's length and structure, its chemical reactivity, and its application in elucidating protein-protein interactions.

DTSSP is a homobifunctional, amine-reactive crosslinking agent widely utilized in the field of proteomics and molecular biology. Its unique properties, including a defined spacer arm, water-solubility, and a cleavable disulfide bond, make it an invaluable tool for capturing and identifying transient and stable protein interactions. This guide will detail the technical specifications of DTSSP, provide standardized experimental protocols, and illustrate its application in the context of cellular signaling.

DTSSP at a Glance: A Summary of Key Properties

The utility of DTSSP in crosslinking studies is defined by its specific chemical and physical characteristics. These properties dictate its reactivity, solubility, and the distance it can bridge between interacting proteins.

| Property | Value | References |

| Spacer Arm Length | 12.0 Å | [1][2][3][4] |

| Chemical Formula | C14H14N2Na2O14S4 | [5][6][7] |

| Molecular Weight | 608.51 g/mol | [2][3][5][6][7] |

| Reactive Groups | N-hydroxysulfosuccinimide (Sulfo-NHS) esters | [1][3][4][8] |

| Reactivity Target | Primary amines (-NH2) | [2][6][7] |

| Cleavability | Thiol-cleavable disulfide bond | [2][3][8] |

| Water Solubility | Yes | [2][7] |

| Membrane Permeability | No | [2][8] |

The Structural Core: Spacer Arm and Reactive Groups

The DTSSP molecule is characterized by a symmetrical structure with two identical reactive groups at either end of a spacer arm. This homobifunctional nature allows for the indiscriminate crosslinking of primary amine-containing molecules.

The spacer arm of DTSSP is an 8-atom chain with a centrally located disulfide bond, spanning a distance of 12.0 angstroms.[1][3][4] This precise length is critical as it defines the maximum distance between two reactive primary amines that can be covalently linked. The terminal Sulfo-NHS esters are highly reactive towards the primary amines found on the side chains of lysine (B10760008) residues and the N-termini of proteins.[7]

Mechanism of Action: Forging and Breaking Covalent Bonds

The crosslinking reaction with DTSSP is a two-step process involving the formation of stable amide bonds and the subsequent potential for cleavage of the disulfide bridge.

1. Crosslinking Reaction: The Sulfo-NHS esters of DTSSP react with primary amines at a physiological pH of 7-9.[6][7] This reaction proceeds via nucleophilic acyl substitution, resulting in the formation of a stable amide bond and the release of the N-hydroxysulfosuccinimide leaving group.[7]

2. Cleavage of the Disulfide Bond: The disulfide bond within the DTSSP spacer arm can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[3][8] This reversibility is a key advantage, allowing for the separation of crosslinked proteins for subsequent analysis, such as by SDS-PAGE and mass spectrometry.

Experimental Protocols: A Guide to Application

The successful use of DTSSP for identifying protein-protein interactions relies on carefully controlled experimental conditions. The following provides a general framework for a crosslinking and immunoprecipitation experiment designed to identify interaction partners of a target protein.

Materials

-

This compound: Prepare a fresh stock solution in an appropriate buffer (e.g., PBS) immediately before use.

-

Reaction Buffer: A buffer that does not contain primary amines is essential to avoid quenching the reaction. Phosphate-buffered saline (PBS) or HEPES at pH 7-9 are commonly used.[9]

-

Quenching Solution: A solution containing primary amines, such as Tris or glycine, is used to stop the crosslinking reaction.[10]

-

Reducing Agent: DTT or TCEP for the cleavage of the disulfide bond.[8]

-

Antibody: Specific antibody against the target protein for immunoprecipitation.

-

Protein A/G Beads: For immunoprecipitation.

Experimental Workflow

Protocol Steps:

-

Sample Preparation: Prepare the protein sample in a primary amine-free reaction buffer.[9]

-

Crosslinking: Add freshly prepared DTSSP to the sample. The optimal concentration of DTSSP should be determined empirically but typically ranges from 0.25 to 5 mM.[10] Incubate the reaction mixture for 30 minutes at room temperature or 2 hours on ice.[10]

-

Quenching: Stop the reaction by adding a quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes.[10]

-

Immunoprecipitation: Perform immunoprecipitation of the target protein and its crosslinked partners according to standard protocols.

-

Cleavage and Analysis: Elute the immunoprecipitated proteins and, if desired, cleave the crosslinks by incubating with a reducing agent (e.g., 20-50 mM DTT at 37°C for 30 minutes).[10] Analyze the protein complexes by SDS-PAGE and identify the interaction partners using mass spectrometry.

Application in Signaling Pathways: The Insulin (B600854) Receptor Network

DTSSP, in conjunction with mass spectrometry-based proteomics, is a powerful tool for mapping protein-protein interactions within signaling cascades. For example, it can be used to identify proteins that interact with key signaling molecules like the Insulin Receptor Substrate 1 (IRS-1). IRS-1 is a crucial adaptor protein in the insulin signaling pathway, and identifying its binding partners is key to understanding the downstream effects of insulin.

References

- 1. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 2. Dissection of the insulin signaling pathway via quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Resource: New and Diverse Substrates for the Insulin Receptor Isoform A Revealed by Quantitative Proteomics After Stimulation With IGF-II or Insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. covachem.com [covachem.com]

- 5. Insulin receptor substrate 1 - Wikipedia [en.wikipedia.org]

- 6. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction of insulin receptor substrate-1 (IRS-1) with phosphatidylinositol 3-kinase: effect of substitution of serine for alanine in potential IRS-1 serine phosphorylation sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multi-layered proteomics identifies insulin-induced upregulation of the EphA2 receptor via the ERK pathway which is dependent on low IGF1R level - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Increased Interaction With Insulin Receptor Substrate 1, a Novel Abnormality in Insulin Resistance and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Homobifunctional Amine-Reactive Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homobifunctional amine-reactive crosslinkers are indispensable reagents in modern life sciences, enabling the covalent linkage of biomolecules.[1] These molecules possess two identical reactive groups that specifically target primary amines, which are abundantly found on the N-terminus of proteins and the side chains of lysine (B10760008) residues.[][3] This reactivity allows for the stable conjugation of proteins, peptides, and antibodies for a myriad of applications, from elucidating protein-protein interactions to constructing sophisticated antibody-drug conjugates (ADCs).[][4] This technical guide provides a comprehensive overview of homobifunctional amine-reactive crosslinkers, detailing their chemical properties, reaction mechanisms, and practical applications, complete with detailed experimental protocols and quantitative data to empower researchers in their experimental design and execution.

The fundamental structure of a homobifunctional crosslinker consists of two identical reactive groups connected by a spacer arm.[5] The nature of the reactive group dictates the target functional group on the biomolecule, while the spacer arm's length and chemical composition influence the distance between the linked molecules and the overall properties of the crosslinker, such as solubility and membrane permeability.[5][6]

Core Concepts of Amine-Reactive Chemistry

The utility of amine-reactive crosslinkers is rooted in the nucleophilic character of primary amines. The lone pair of electrons on the nitrogen atom of an unprotonated primary amine readily attacks an electrophilic center within the crosslinker, resulting in the formation of a stable covalent bond.[] The most prevalent class of amine-reactive functional groups used in homobifunctional crosslinkers are N-hydroxysuccinimide (NHS) esters.[7][8]

N-Hydroxysuccinimide (NHS) Esters: The Workhorse of Amine Chemistry

NHS esters are the most widely used amine-reactive functional groups due to their high reactivity and the formation of stable amide bonds.[8] The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses to release N-hydroxysuccinimide (NHS) as a leaving group and form a highly stable amide bond.[9]

The efficiency of this reaction is highly dependent on pH. The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[9][10] Below this range, primary amines are protonated, reducing their nucleophilicity and slowing the reaction rate.[9] Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases significantly, where the crosslinker reacts with water instead of the target amine, leading to its inactivation.[10][11]

dot

Caption: NHS ester reaction with a primary amine.

Quantitative Data of Common Homobifunctional Amine-Reactive Crosslinkers

The selection of an appropriate crosslinker is a critical step in experimental design. Key parameters to consider include the spacer arm length, solubility, membrane permeability, and whether the crosslinker is cleavable. The following tables summarize the properties of several common homobifunctional amine-reactive crosslinkers.

| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavable? | Membrane Permeable? | Water Soluble? | Key Features |

| Disuccinimidyl suberate (B1241622) | DSS | 368.35 | 11.4 | No | Yes | No | Commonly used for intracellular crosslinking.[6][10][12] |

| Bis(sulfosuccinimidyl) suberate | BS3 | 572.43 | 11.4 | No | No | Yes | Ideal for cell surface crosslinking due to its water solubility and membrane impermeability.[6][10][13] |

| Disuccinimidyl glutarate | DSG | 326.26 | 7.7 | No | Yes | No | A shorter spacer arm alternative to DSS. |

| Dithiobis(succinimidyl propionate) | DSP | 404.42 | 12.0 | Yes (Disulfide) | Yes | No | Cleavable with reducing agents, useful for mass spectrometry applications.[14] |

| 3,3'-Dithiobis(sulfosuccinimidyl propionate) | DTSSP | 608.51 | 12.0 | Yes (Disulfide) | No | Yes | Water-soluble and cleavable, ideal for cell surface applications requiring subsequent analysis of crosslinked proteins.[1] |

| Ethylene glycol bis(succinimidyl succinate) | EGS | 456.36 | 16.1 | No | Yes | No | A longer, more flexible spacer arm. |

| Ethylene glycol bis(sulfosuccinimidyl succinate) | Sulfo-EGS | 660.45 | 16.1 | No | No | Yes | Water-soluble version of EGS. |

Experimental Protocols

Detailed and optimized protocols are essential for successful crosslinking experiments. Below are representative protocols for common applications using homobifunctional amine-reactive crosslinkers.

Protocol 1: General Protein Crosslinking in Solution with DSS

This protocol describes a general procedure for crosslinking interacting proteins in solution using the water-insoluble, homobifunctional crosslinker DSS.

Materials:

-

Protein sample in a compatible buffer (e.g., PBS, HEPES, bicarbonate/carbonate) at pH 7.2-8.5.[15]

-

DSS (Disuccinimidyl suberate)[15]

Procedure:

-

Sample Preparation: Prepare the protein sample in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris), as they will compete with the target proteins for reaction with the crosslinker. If necessary, perform a buffer exchange using dialysis or a desalting column.

-

DSS Preparation: Immediately before use, prepare a stock solution of DSS in anhydrous DMSO or DMF (e.g., 25 mM).[10] Allow the DSS vial to warm to room temperature before opening to prevent moisture condensation.[10][15]

-

Crosslinking Reaction: Add the DSS stock solution to the protein sample to the desired final concentration (typically 0.25-5 mM).[9][15] The final concentration of the organic solvent should not exceed 10%.[9]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[10][15]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[10][15] Incubate for 15 minutes at room temperature.[10][15]

-

Analysis: The crosslinked protein sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry to identify crosslinked products.[16]

dot

Caption: Workflow for protein crosslinking with DSS.

Protocol 2: Cell Surface Protein Crosslinking with BS3

This protocol outlines the use of the water-soluble, membrane-impermeable crosslinker BS3 to study protein-protein interactions on the surface of intact cells.

Materials:

-

Suspension of cells (e.g., ~25 x 10^6 cells/mL)[10]

-

Ice-cold PBS, pH 8.0[10]

-

BS3 (Bis[sulfosuccinimidyl] suberate)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[10]

Procedure:

-

Cell Preparation: Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing components from the culture medium.[10] Resuspend the cells in ice-cold PBS at the desired concentration.

-

BS3 Preparation: Immediately before use, prepare a stock solution of BS3 in water or PBS.

-

Crosslinking Reaction: Add the BS3 stock solution to the cell suspension to a final concentration of 1-5 mM.[10]

-

Incubation: Incubate the reaction for 30 minutes at room temperature or 1-2 hours at 4°C to minimize internalization of the crosslinker.[10]

-

Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.[10]

-

Cell Lysis and Analysis: Wash the cells to remove excess reagent and quenching buffer. The cells can then be lysed, and the crosslinked proteins analyzed by immunoprecipitation, Western blotting, or mass spectrometry.

dot

Caption: Workflow for cell surface crosslinking with BS3.

Protocol 3: Antibody-IgG Crosslinking for Immunoprecipitation

This protocol describes the covalent attachment of an antibody to Protein A/G beads using DSS for use in immunoprecipitation (IP), which helps to reduce antibody elution during the antigen elution step.

Materials:

-

Protein A/G agarose (B213101) beads

-

Antibody (10-50 µg)

-

Coupling Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)[14]

-

DSS

-

Anhydrous DMSO

-

Quenching/Elution Buffer (e.g., 0.1 M glycine, pH 2.5-3.0 or 1 M Tris, pH 7.5 for quenching)[17]

Procedure:

-

Bead Preparation: Wash the Protein A/G beads with coupling buffer.

-

Antibody Binding: Incubate the beads with the antibody in coupling buffer for 1 hour at room temperature with gentle mixing to allow the antibody to bind to the Protein A/G.

-

Wash: Wash the antibody-bound beads with coupling buffer to remove unbound antibody.

-

DSS Preparation: Prepare a fresh stock solution of DSS in DMSO (e.g., 25 mM).[14]

-

Crosslinking: Resuspend the antibody-bound beads in coupling buffer and add the DSS stock solution to a final concentration of 1-5 mM. Incubate for 30-60 minutes at room temperature with gentle mixing.[7]

-

Quenching: Stop the reaction by washing the beads with a quenching buffer (e.g., Tris or glycine) and incubating for 15 minutes.

-

Final Wash: Wash the crosslinked antibody-bead conjugate extensively with PBS or IP buffer to remove any residual crosslinker and quenching reagent. The beads are now ready for the immunoprecipitation experiment.

dot

Caption: Workflow for antibody-bead crosslinking for IP.

Applications in Research and Drug Development

Homobifunctional amine-reactive crosslinkers are versatile tools with a wide range of applications.

-

Protein-Protein Interaction Studies: These crosslinkers are instrumental in "capturing" transient or weak protein-protein interactions, allowing for their identification and characterization.[1] By covalently linking interacting proteins, the complex can be stabilized for analysis by techniques like co-immunoprecipitation and mass spectrometry.[4][16]

-

Structural Biology: Crosslinking can provide distance constraints that are valuable for computational modeling of protein and protein complex structures.[18]

-

Antibody-Drug Conjugates (ADCs): In the development of ADCs, crosslinkers are used to attach cytotoxic drugs to monoclonal antibodies. While heterobifunctional crosslinkers are more commonly used for this application to provide better control, homobifunctional crosslinkers can be employed in certain strategies.[]

-

Biomaterial and Surface Immobilization: These reagents are used to immobilize proteins, antibodies, or other biomolecules onto surfaces for applications such as ELISAs, biosensors, and affinity chromatography.[1]

Conclusion

Homobifunctional amine-reactive crosslinkers, particularly NHS esters, are powerful and versatile reagents that are fundamental to modern biological research and drug development. A thorough understanding of their chemical properties, reaction conditions, and the characteristics of their spacer arms is crucial for the successful design and execution of bioconjugation experiments. By carefully selecting the appropriate crosslinker and optimizing the experimental protocol, researchers can effectively probe protein interactions, create novel bioconjugates, and advance our understanding of complex biological systems.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 3. biotium.com [biotium.com]

- 4. cusabio.com [cusabio.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Crosslinking Immunoprecipitation Protocol Using Dynabeads | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 12. cdn.serc.carleton.edu [cdn.serc.carleton.edu]

- 13. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. researchgate.net [researchgate.net]

- 16. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to Sulfo-NHS Ester Chemistry for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester chemistry, a cornerstone of bioconjugation for creating stable, functional biomolecules. We will delve into the core principles, reaction kinetics, and practical applications, offering detailed protocols and quantitative data to empower your research and development endeavors.

Core Principles of Sulfo-NHS Ester Chemistry

Sulfo-NHS esters are amine-reactive chemical groups widely employed for the covalent modification of proteins, peptides, and other biomolecules.[1] The defining feature of Sulfo-NHS esters is the presence of a sulfonate group on the N-hydroxysuccinimide ring. This seemingly minor addition has profound implications for their use in biological systems compared to their non-sulfonated NHS ester counterparts.

The primary advantages of Sulfo-NHS esters stem from their enhanced water solubility.[2] The negatively charged sulfonate group renders these reagents highly soluble in aqueous buffers, eliminating the need for organic co-solvents like DMSO or DMF, which can be detrimental to protein structure and cell integrity.[1][3] Furthermore, this charge prevents Sulfo-NHS esters from permeating cell membranes, making them the reagent of choice for specifically labeling cell surface proteins.[2][4]

The fundamental reaction mechanism involves the nucleophilic attack of a primary amine (found on the N-terminus of proteins and the side chain of lysine (B10760008) residues) on the carbonyl carbon of the Sulfo-NHS ester. This results in the formation of a stable amide bond and the release of Sulfo-N-hydroxysuccinimide as a leaving group.[5]

Reaction Mechanism and Kinetics

The reaction of a Sulfo-NHS ester with a primary amine is a nucleophilic acyl substitution. The efficiency of this reaction is highly dependent on pH. The optimal pH range for this reaction is typically between 7.2 and 8.5.[6] Below this range, the primary amines are protonated and thus less nucleophilic, slowing the reaction rate. Above this range, the rate of hydrolysis of the Sulfo-NHS ester itself increases significantly, becoming a major competing reaction that reduces conjugation efficiency.[2][6]

A critical consideration in any aqueous bioconjugation reaction is the stability of the reagents. Sulfo-NHS esters are susceptible to hydrolysis, where the ester bond is cleaved by water, rendering the reagent inactive. The rate of hydrolysis is highly pH-dependent, increasing as the pH becomes more alkaline.

Quantitative Data Summary

For effective and reproducible bioconjugation, a clear understanding of the quantitative parameters is essential. The following tables summarize key data for Sulfo-NHS ester chemistry.

| Parameter | Condition | Value | Reference(s) |

| Optimal Reaction pH | Amine Conjugation | 7.2 - 8.5 | [6] |

| Carbodiimide Activation (EDC) | 4.5 - 7.2 | [6] | |

| Hydrolysis Half-life | pH 7.0, 0°C | 4 - 5 hours | [2] |

| pH 8.6, 4°C | 10 minutes | [2] | |

| pH 7, Aqueous Solution | Hours | [7] | |

| pH 9, Aqueous Solution | Minutes | [7] | |

| Typical Reaction Time | Room Temperature or 4°C | 0.5 - 4 hours | [6] |

| Recommended Molar Ratio (Reagent:Protein) | Initial Experiments | 10:1 to 20:1 | [8] |

| Reagent Property | Sulfo-NHS Ester | NHS Ester | Reference(s) |

| Water Solubility | High, readily dissolves in aqueous buffers | Generally low, often requires an organic co-solvent | [3] |

| Membrane Permeability | Impermeable to the cell membrane | Permeable to the cell membrane | [3] |

| Primary Application | Cell surface labeling | Intracellular and general protein labeling | [3] |

Experimental Protocols

Here, we provide detailed methodologies for common applications of Sulfo-NHS esters.

General Protocol for Antibody Labeling with a Sulfo-NHS Ester Dye

This protocol describes the labeling of an IgG antibody with a fluorescent dye containing a Sulfo-NHS ester.

Materials:

-

IgG antibody in an amine-free buffer (e.g., PBS) at 1-10 mg/mL.

-

Sulfo-NHS ester of the desired fluorescent dye.

-

Anhydrous DMSO or DMF.

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Purification column (e.g., desalting column).

Procedure:

-

Antibody Preparation: If the antibody solution contains amine-containing stabilizers like BSA or glycine, it must be purified first using dialysis or an appropriate spin column.[9]

-

Prepare Sulfo-NHS Ester Stock Solution: Immediately before use, dissolve the Sulfo-NHS ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[10][11]

-

Initiate Labeling Reaction:

-

Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to stop the reaction.[9]

-

Purification: Remove excess, unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[12]

-

Determine Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per antibody, can be determined spectrophotometrically.[9]

Protocol for Cell Surface Protein Biotinylation

This protocol outlines the specific labeling of proteins on the surface of living cells using Sulfo-NHS-Biotin.

Materials:

-

Adherent or suspension cells.

-

Ice-cold PBS, pH 8.0.

-

EZ-Link™ Sulfo-NHS-LC-LC-Biotin or similar reagent.

-

Quenching Solution: 100 mM Glycine in ice-cold PBS.

-

Lysis Buffer.

-

NeutrAvidin beads.

Procedure:

-

Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any contaminating proteins from the media.[13]

-

Biotinylation Reaction:

-

Resuspend cells at a concentration of approximately 25 × 10^6 cells/mL in ice-cold PBS (pH 8.0).[13]

-

Immediately before use, prepare a 2.5 mg/mL solution of Sulfo-NHS-LC-LC-Biotin in PBS.[14]

-

Add the biotin (B1667282) solution to the cells and incubate for 30 minutes on ice with gentle rocking.[14][15]

-

-

Quench and Wash:

-

Wash the cells three times for 5 minutes each with the Quenching Solution on ice with gentle rocking to remove and inactivate any unreacted biotin reagent.[14]

-

Follow with two additional washes with ice-cold PBS.

-

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Isolation of Biotinylated Proteins:

-

Clarify the cell lysate by centrifugation.

-

Incubate the supernatant with NeutrAvidin beads overnight at 4°C to capture the biotinylated proteins.[14]

-

-

Analysis: Wash the beads extensively to remove non-specifically bound proteins. The captured proteins can then be eluted and analyzed by SDS-PAGE and Western blotting.[14]

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key processes involving Sulfo-NHS ester chemistry.

Caption: Reaction mechanism of a Sulfo-NHS ester with a primary amine on a protein.

Caption: Experimental workflow for labeling an antibody with a Sulfo-NHS ester dye.

Caption: Workflow for protein-protein interaction analysis using a Sulfo-NHS ester crosslinker.

References

- 1. covachem.com [covachem.com]

- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. benchchem.com [benchchem.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. NHS ester protocol for labeling proteins [abberior.rocks]

- 12. interchim.fr [interchim.fr]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]

- 15. Surface protein biotinylation [protocols.io]

A Technical Guide to the Application of DTSSP in Proteomics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the applications of 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP) in the field of proteomics. DTSSP is a water-soluble, amine-reactive, and thiol-cleavable cross-linking agent that has become an invaluable tool for studying protein-protein interactions, elucidating the three-dimensional structure of protein complexes, and identifying potential drug targets. Its membrane impermeability makes it particularly well-suited for capturing interactions on the cell surface, providing a snapshot of the cellular interactome in its native state.

Core Principles of DTSSP Cross-Linking

DTSSP is a homobifunctional cross-linker, meaning it has two identical reactive groups. These are N-hydroxysulfosuccinimide (sulfo-NHS) esters that readily react with primary amines (the N-terminus of proteins and the side chain of lysine (B10760008) residues) to form stable amide bonds.[1] The spacer arm of DTSSP contains a disulfide bond, which can be easily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol.[2][3] This cleavable nature is a key advantage, as it allows for the separation of cross-linked proteins after initial analysis, simplifying identification by mass spectrometry.[4][5]

Data Presentation: Quantitative Insights from DTSSP Cross-Linking

A significant challenge in cross-linking studies is the potential for disulfide bond scrambling, where the disulfide bond in DTSSP rearranges after the initial cross-linking reaction, leading to false-positive identifications.[6] This phenomenon is particularly pronounced in the presence of free cysteine residues. The use of isotope-labeled DTSSP can help to quantify the extent of this scrambling. The following table, adapted from a study on thiol-exchange in DTSSP cross-linked peptides, illustrates the correlation between the number of cysteine residues in a protein and the degree of disulfide bond scrambling. A higher percentage of scrambling indicates a greater potential for false-positive cross-link identification.

| Protein | Number of Cysteines | Scrambling (%) |

| αB-crystallin | 0 | 0 |

| Citrate Synthase | 4 | 15 |

| Malate Dehydrogenase | 6 | 25 |

| Hsp21 | 2 | 10 |

Data adapted from a study on thiol-exchange in DTSSP crosslinked peptides. The scrambling percentage is a measure of false-positive cross-links due to disulfide bond rearrangement.[6]

Mandatory Visualizations

Integrin-Tetraspanin Signaling Pathway

DTSSP has been instrumental in studying the organization and interaction of proteins in the plasma membrane, such as the relationship between integrins and tetraspanins like CD9.[2][7] These interactions are crucial for cell adhesion, migration, and signaling. The following diagram illustrates a simplified model of an integrin-tetraspanin signaling complex.

Caption: A simplified diagram of the Integrin-Tetraspanin CD9 signaling pathway.

Experimental Workflow for Proteomic Analysis of DTSSP Cross-Linked Proteins

The following diagram outlines the key steps in a typical proteomics experiment using DTSSP to identify protein-protein interactions.

Caption: A flowchart of the experimental workflow for identifying protein-protein interactions using DTSSP.

Experimental Protocols

Protocol 1: Cell Surface Protein Cross-Linking with DTSSP

This protocol details the steps for cross-linking proteins on the surface of cultured cells.

Materials:

-

Cultured cells

-

Phosphate-Buffered Saline (PBS), pH 7.2-8.0

-

DTSSP (prepare fresh)

-

Quenching buffer: 1M Tris-HCl, pH 7.5

Procedure:

-

Grow cells to the desired confluency in appropriate culture vessels.

-

Wash the cells twice with ice-cold PBS to remove any residual culture medium.

-

Prepare a fresh solution of DTSSP in PBS at a final concentration of 1-2 mM.

-

Add the DTSSP solution to the cells and incubate for 30 minutes at room temperature or 2 hours on ice.[3]

-

To stop the cross-linking reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[2]

-

Wash the cells twice with ice-cold PBS to remove excess quenching buffer and unreacted cross-linker.

-

Proceed immediately to cell lysis and subsequent analysis.

Protocol 2: Immunoprecipitation of DTSSP-Cross-linked Complexes

This protocol is for the enrichment of a specific protein or protein complex of interest after cross-linking.

Materials:

-

Cross-linked cell lysate

-

Specific primary antibody against the protein of interest

-

Protein A/G magnetic beads

-

Lysis buffer (e.g., RIPA buffer)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer without reducing agent)

Procedure:

-

Lyse the cross-linked cells using an appropriate lysis buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.

-

Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

-

Elute the cross-linked protein complexes from the beads using the chosen elution buffer.

Protocol 3: In-Gel Digestion of Cross-Linked Proteins for Mass Spectrometry

This protocol outlines the preparation of protein samples from an SDS-PAGE gel for mass spectrometry analysis.

Materials:

-

Excised protein band from an SDS-PAGE gel

-

Destaining solution: 50% acetonitrile (B52724) (ACN) in 50 mM ammonium (B1175870) bicarbonate

-

Reduction solution: 10 mM DTT in 100 mM ammonium bicarbonate (prepare fresh)

-

Alkylation solution: 55 mM iodoacetamide (B48618) in 100 mM ammonium bicarbonate (prepare fresh, protect from light)

-

Trypsin solution (mass spectrometry grade)

-

Extraction buffer: 50% ACN with 5% formic acid

Procedure:

-

Excise the protein band of interest from the Coomassie-stained SDS-PAGE gel using a clean scalpel.

-

Cut the gel band into small pieces (approximately 1x1 mm).

-

Destain the gel pieces by washing with the destaining solution until the gel pieces are clear.

-

Dehydrate the gel pieces with 100% ACN.

-

Reduce the proteins by incubating the gel pieces in the reduction solution for 1 hour at 60°C.

-

Cool the sample to room temperature and replace the reduction solution with the alkylation solution. Incubate for 45 minutes at room temperature in the dark.[8]

-

Wash the gel pieces with 100 mM ammonium bicarbonate and then dehydrate with 100% ACN.

-

Rehydrate the gel pieces on ice with the trypsin solution and incubate overnight at 37°C.[8]

-

Extract the peptides from the gel pieces by sequential incubation with the extraction buffer. Pool the extracts.

-

Dry the pooled extracts in a vacuum centrifuge and resuspend in a solution compatible with LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Conclusion

DTSSP is a powerful and versatile cross-linking reagent that has significantly advanced the field of proteomics. Its water-solubility, membrane-impermeability, and cleavable disulfide bond make it an ideal choice for capturing and identifying protein-protein interactions, particularly on the cell surface. By following the detailed protocols and workflows outlined in this guide, researchers can effectively utilize DTSSP to gain valuable insights into the complex machinery of the cell, paving the way for new discoveries in basic research and drug development.